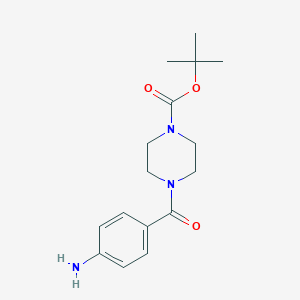

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate (CAS: 405520-68-5) is a piperazine-derived compound featuring a tert-butyl carbamate (Boc) protecting group and a 4-aminobenzoyl substituent. The Boc group stabilizes the piperazine nitrogen during synthetic processes, while the 4-aminobenzoyl moiety introduces hydrogen-bonding capability and electron-donating properties. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antimicrobial agents, and other bioactive molecules .

Properties

IUPAC Name |

tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJKGZGOTDJFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376914 | |

| Record name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350684-49-0 | |

| Record name | tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Coupling Reactions

A prominent method for synthesizing tert-butyl piperazine carboxylates involves palladium-catalyzed cross-coupling reactions. For example, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is synthesized via a two-step iodination and coupling sequence. In this process, 2-aminopyridine undergoes iodination with potassium iodate and iodide under acidic conditions to yield 2-amino-5-iodopyridine. Subsequent coupling with Boc-protected piperazine employs a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos as a ligand in toluene, achieving yields of 80–85% under controlled oxygen levels (≤0.5%).

For tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate, an analogous approach could involve:

Photochemical Synthesis

Recent advances in photoredox catalysis offer a streamlined alternative. The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate via visible-light-mediated coupling achieves 94–95% yield using acridine salts as photocatalysts and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant. This method avoids heavy metals and operates under mild conditions (blue LED irradiation, ambient temperature).

Adapting this for the 4-aminobenzoyl derivative would require:

-

Photoactivation of 4-nitrobenzoyl precursors.

-

Radical-mediated coupling with Boc-piperazine.

Advantages include reduced step count and elimination of halogenation, though substrate solubility in dichloroethane or acetonitrile must be optimized.

Stepwise Reaction Optimization

Protection and Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is universally employed for piperazine protection due to its stability under basic conditions and ease of removal. In the palladium-catalyzed method, Boc-piperazine reacts directly with iodinated intermediates, eliminating the need for post-coupling protection. For photochemical routes, Boc protection remains intact during irradiation, simplifying purification.

Solvent and Catalyst Selection

| Parameter | Palladium-Catalyzed | Photochemical |

|---|---|---|

| Catalyst | Pd₂(dba)₃/Xantphos | Acridine salt/TEMPO |

| Solvent | Toluene | Dichloroethane |

| Temperature | 100°C | 25°C (ambient) |

| Yield | 80–85% | 94–95% |

Palladium systems require inert atmospheres (O₂ ≤0.5%) to prevent catalyst oxidation, whereas photochemical methods tolerate oxygen but demand rigorous light control.

Challenges and Mitigation Strategies

Byproduct Formation

In palladium-catalyzed reactions, homocoupling of aryl halides generates biphenyl byproducts. Ligand optimization (e.g., Xantphos vs. BINAP) and stoichiometric control of Boc-piperazine (1.0–1.2 equiv) suppress this issue. Photochemical routes minimize byproducts through radical specificity but may require scavengers like diphenyl disulfide to quench excess intermediates.

Scalability Considerations

While photochemical methods excel in yield, scaling light penetration in large reactors remains challenging. Microreactor systems or flow chemistry could enhance reproducibility. Palladium-based approaches, though lower-yielding, are more readily scaled using conventional batch reactors.

Emerging Methodologies

Electrochemical Synthesis

Electro-oxidation of amines offers a metal-free route to aryl piperazines. Preliminary studies on similar systems show that applying 1.5 V in acetonitrile with tetrabutylammonium fluoride (TBAF) as electrolyte achieves coupling efficiencies >70%.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group in the precursor compound is reduced to an amino group using hydrogenation catalysts.

Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrogenation: 10% palladium on carbon (Pd/C) in anhydrous methanol.

Substitution: Various electrophiles can be used depending on the desired product.

Major Products Formed

The major product formed from the reduction of tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate is this compound . Further reactions can yield various substituted derivatives depending on the electrophiles used .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate has been investigated for its potential therapeutic properties:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various biological pathways, which could lead to the development of new drugs targeting diseases like cancer and infections.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, potentially effective against various bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Anticancer Research

The compound has also been studied for its anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These results suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as a lead compound for drug development.

The mechanism of action involves interactions with various biological targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, enhancing binding affinity.

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Antimicrobial Efficacy

A study assessed the antimicrobial properties against multi-drug resistant strains, demonstrating significant inhibition and suggesting its potential role in treating resistant infections.

Cancer Cell Studies

Another research project focused on the anticancer effects on various cell lines, highlighting its ability to induce apoptosis through increased caspase activity and DNA fragmentation.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting various biological and chemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Stability and Reactivity

- Degradation in Acidic Conditions: Compounds like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (1a) degrade in simulated gastric fluid due to hydrolytically labile oxazolidinone groups . In contrast, the target compound’s amide linkage in the 4-aminobenzoyl group confers greater resistance to acidic hydrolysis.

- Synthetic Stability: The diazoacetyl group in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate is highly reactive, limiting its storage and application . The target compound’s aminobenzoyl group offers synthetic versatility without such instability.

Biological Activity

Tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl group and an aminobenzoyl moiety, which contributes to its unique chemical properties. The structure can be represented as follows:

This compound is believed to interact with various biological targets, including enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in cellular processes.

- Antimicrobial Activity : Due to its structural characteristics, it may exhibit antimicrobial properties, potentially acting against a range of pathogens.

- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial activity. This compound has shown potential in inhibiting the growth of various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

This data suggests that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These findings indicate that this compound may exert selective cytotoxic effects on cancer cells while sparing normal cells.

Case Studies

- Antimicrobial Efficacy : A study conducted in vitro assessed the antimicrobial properties of the compound against multi-drug resistant strains. The results demonstrated significant inhibition, suggesting its potential role in treating infections caused by resistant bacteria .

- Cancer Cell Studies : Another research project focused on the anticancer effects of the compound on various cancer cell lines. The study highlighted its ability to induce apoptosis, characterized by increased caspase activity and DNA fragmentation .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate?

Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a benzoyl chloride intermediate. A general procedure includes:

- Reacting tert-butyl piperazine-1-carboxylate with 4-nitrobenzoyl chloride under basic conditions (e.g., potassium carbonate in 1,4-dioxane at 110°C for 12 hours), followed by catalytic hydrogenation or chemical reduction to convert the nitro group to an amine .

- Alternative routes use Buchwald-Hartwig amination or Pd/Cu-catalyzed cross-coupling for introducing the aminobenzoyl moiety . Purification often employs flash column chromatography (e.g., 5–20% ethyl acetate in dichloromethane) to isolate the product as a foam or solid .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

Q. How can researchers optimize yields in nucleophilic substitution reactions involving the piperazine ring?

Methodological Answer:

- Use polar aprotic solvents (e.g., DMF or DCM) with NaH as a base to deprotonate the piperazine nitrogen, enhancing nucleophilicity .

- Control stoichiometry (1:1.2 molar ratio of piperazine to electrophile) and monitor reaction progress via TLC to minimize side products .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and NMR data be resolved for this compound?

Methodological Answer:

- Perform Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H⋯O bonds) that may cause discrepancies between solid-state (X-ray) and solution (NMR) conformations .

- Use DFT calculations to compare optimized gas-phase structures with experimental data, adjusting for solvent effects in NMR simulations .

Q. What strategies are effective for designing this compound derivatives as enzyme inhibitors?

Methodological Answer:

- Fragment-based drug design : Replace the benzoyl group with bioisosteres (e.g., pyrimidine or pyridine rings) to enhance binding to hydrophobic enzyme pockets .

- Prodrug modification : Introduce hydrolyzable groups (e.g., ethyl esters) at the carbamate moiety to improve bioavailability, followed by enzymatic cleavage in vivo .

Q. How can researchers troubleshoot low yields in Pd-mediated coupling reactions involving the aminobenzoyl group?

Methodological Answer:

- Screen ligands (e.g., XPhos or SPhos) to stabilize the Pd catalyst and suppress β-hydride elimination .

- Add molecular sieves to scavenge water, preventing hydrolysis of sensitive intermediates .

Experimental Design & Data Analysis

Q. What methods are recommended for analyzing regioselectivity in electrophilic substitutions on the piperazine ring?

Methodological Answer:

Q. How can computational tools assist in predicting the crystallization behavior of this compound?

Methodological Answer:

- Apply MERCURY software to analyze crystal packing motifs (e.g., hydrogen-bonding networks) from X-ray data .

- Use CSP (Crystal Structure Prediction) algorithms to simulate polymorph stability under varying solvent conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.